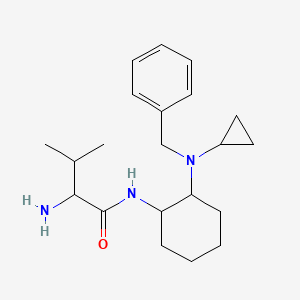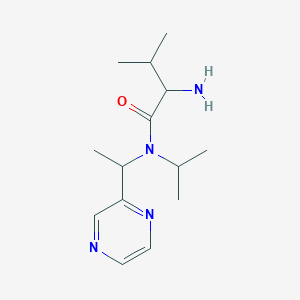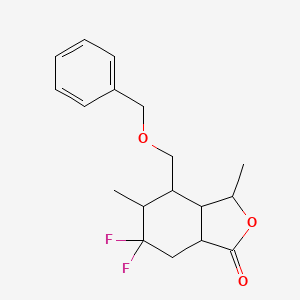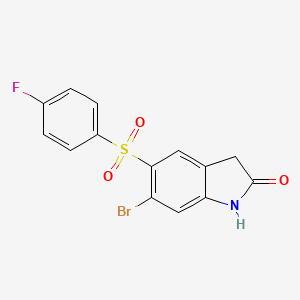
6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one typically involves multiple steps:
Bromination: Introduction of a bromine atom to the indole ring.
Sulfonylation: Attachment of the 4-fluoro-benzenesulfonyl group to the indole ring.
Cyclization: Formation of the 1,3-dihydro-indol-2-one structure.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common techniques include batch and continuous flow synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or the bromine atom.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could lead to dehalogenated or desulfonylated products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-dihydro-indol-2-one: Lacks the sulfonyl and fluoro groups, potentially altering its biological activity.
5-(4-Fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one: Lacks the bromine atom, which may affect its reactivity and interactions.
6-Bromo-1,3-dihydro-indol-2-one: Lacks the sulfonyl and fluoro groups, which could influence its chemical properties.
Uniqueness
6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one is unique due to the presence of both the bromine and 4-fluoro-benzenesulfonyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C14H9BrFNO3S |
|---|---|
Peso molecular |
370.20 g/mol |
Nombre IUPAC |
6-bromo-5-(4-fluorophenyl)sulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H9BrFNO3S/c15-11-7-12-8(6-14(18)17-12)5-13(11)21(19,20)10-3-1-9(16)2-4-10/h1-5,7H,6H2,(H,17,18) |
Clave InChI |
DASDUESQOMDOBH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C2NC1=O)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)
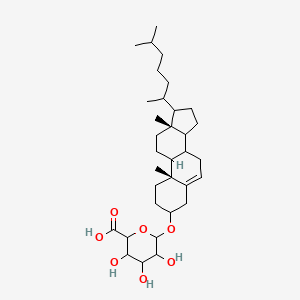

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)
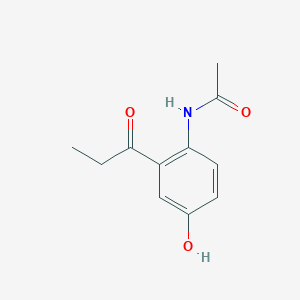
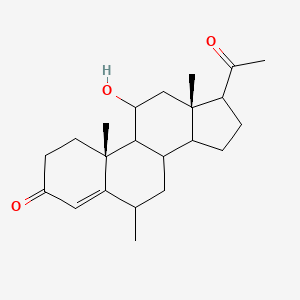
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
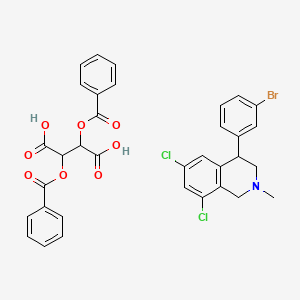
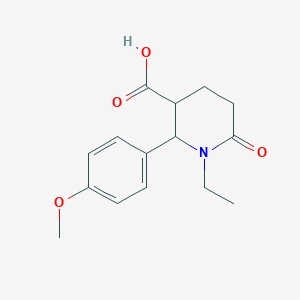
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
